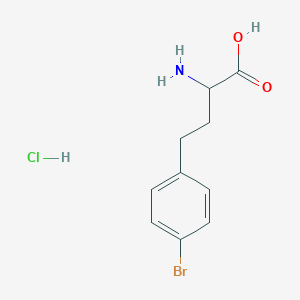

2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride

CAS No.: 2411193-40-1

Cat. No.: VC4862582

Molecular Formula: C10H13BrClNO2

Molecular Weight: 294.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411193-40-1 |

|---|---|

| Molecular Formula | C10H13BrClNO2 |

| Molecular Weight | 294.57 |

| IUPAC Name | 2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |

| Standard InChI Key | DKLOOEYUDFTYNM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |

Introduction

Chemical Structure and Nomenclature

The structural identity of 2-amino-4-(4-bromophenyl)butanoic acid hydrochloride derives from its two functional groups: a primary amino group at the second carbon and a 4-bromophenyl substituent at the fourth carbon of the butanoic acid chain. The hydrochloride salt forms via protonation of the amino group by hydrochloric acid, yielding a zwitterionic structure with improved aqueous solubility .

IUPAC and Common Names

-

IUPAC Name: 2-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

-

Common Synonyms:

Molecular and Crystallographic Data

-

Molecular Formula:

-

Molecular Weight: 294.57 g/mol

-

Stereochemistry: The compound may exist in racemic (DL) or enantiopure forms, depending on synthesis routes .

Physicochemical Properties

The hydrochloride salt exhibits distinct physicochemical characteristics compared to the free base, primarily due to ionic interactions.

Thermodynamic and Spectral Data

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (carboxylic acid C=O) and 2500–3000 cm⁻¹ (ammonium N-H stretch) .

-

NMR: NMR (D₂O): δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.10 (m, 1H, CH-NH₃⁺), 2.60–2.30 (m, 2H, CH₂), 1.90–1.60 (m, 2H, CH₂) .

Biological and Pharmacological Activity

As a homolog of phenylalanine, this compound interacts with biological systems through mechanisms analogous to aromatic amino acids.

Microbial Metabolism

2-Aminobutyric acid derivatives are known microbial metabolites, often derived from threonine or methionine catabolism . The bromophenyl group may confer resistance to enzymatic degradation, enhancing bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its chiral center allows for stereoselective drug design .

Material Science

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to create conjugated polymers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume